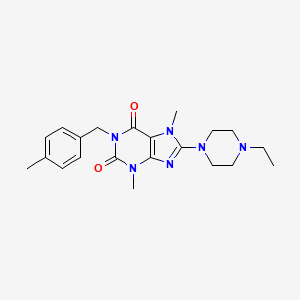

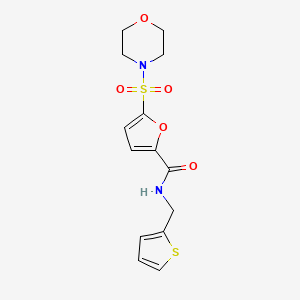

5-(morpholinosulfonyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(morpholinosulfonyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide, also known as MS023, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.

Scientific Research Applications

Antitubercular Activity

A study designed and synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluating them for antitubercular activity. These compounds showed promise as antitubercular agents with low cytotoxicity profiles, highlighting the potential for thiophene derivatives in treating bacterial infections like tuberculosis (Marvadi et al., 2020).

Synthetic Applications and Metallation Properties

Research into the synthetic applications and metallation properties of novel imidate derivatives of thiophene and furan demonstrated the versatility of these compounds in organic synthesis. This work highlights the potential for using thiophene and furan derivatives in constructing complex organic molecules (Barcock et al., 1994).

Antimicrobial Activity

A study on the synthesis of 4-(5-ARYL-2-FUROYL)morpholines and their derivatives showed significant antimicrobial activities, indicating the potential of furan and morpholine derivatives in developing new antimicrobial agents (Matiichuk et al., 2021).

Biodegradable Polyesteramides

Polyesteramides with pendant functional groups were synthesized using morpholine-2,5-dione derivatives, demonstrating the applicability of morpholine derivatives in creating biodegradable polymers. This has potential implications for the development of environmentally friendly materials (Veld et al., 1992).

Antitumor Agents

A study on the reactions of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde to produce antitumor agents revealed the potential of furan derivatives in cancer treatment. This work identifies lead compounds superior to conventional drugs, emphasizing the therapeutic potential of furan derivatives (Matiichuk et al., 2020).

Corrosion Inhibition

N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide was studied for its corrosion inhibition efficiency on brass in HCl medium. This research indicates the potential of furan and morpholine derivatives in protecting metals from corrosion, a valuable application in industrial settings (Zulfareen et al., 2016).

properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S2/c17-14(15-10-11-2-1-9-22-11)12-3-4-13(21-12)23(18,19)16-5-7-20-8-6-16/h1-4,9H,5-8,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSZTAVOYSXEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid](/img/structure/B2990619.png)

![4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2990624.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2990631.png)

![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)